2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide
Description
2-Methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by:
- Aromatic core: A benzene ring substituted with methoxy (-OCH₃) and two methyl (-CH₃) groups at positions 4 and 3.
- Sulfonamide group: A sulfonamide (-SO₂NH-) linkage connecting the benzene ring to a branched alkyl chain.
- Alkyl-thiophene side chain: A tertiary carbon backbone (2-methyl-2-(thiophen-3-yl)propyl) featuring a thiophene heterocycle at position 2.
Properties
IUPAC Name |
2-methoxy-4,5-dimethyl-N-(2-methyl-2-thiophen-3-ylpropyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S2/c1-12-8-15(21-5)16(9-13(12)2)23(19,20)18-11-17(3,4)14-6-7-22-10-14/h6-10,18H,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIJMJIDRVSYUNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C)(C)C2=CSC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide typically involves multiple steps:
Formation of the Benzene Sulfonamide Core: The initial step involves the sulfonation of a benzene derivative to introduce the sulfonamide group.
Introduction of Methoxy and Dimethyl Groups: Methoxy and dimethyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of the Thiophene Ring: The thiophene ring is attached via a Friedel-Crafts acylation reaction followed by a Clemmensen reduction to introduce the propyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the sulfonamide group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, particularly on the aromatic ring and the thiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or thiophene moiety.
Scientific Research Applications
2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known drugs.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can disrupt essential biological pathways, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Functional Group Comparison
Key Observations:
Sulfonamide vs. In contrast, compounds like e, a, and b () contain amino alcohol backbones, which are more basic and polar due to amine and hydroxyl groups .
Thiophene Positional Isomerism :
- The thiophene ring in the target compound is at position 3, whereas compounds a and b () have thiophene at position 2. Positional isomerism can drastically alter electronic properties and binding affinity in biological systems.
Compounds b and e () incorporate naphthalene, a larger aromatic system that may increase steric hindrance or π-π stacking interactions .
Analytical Challenges :
- USP methods for compounds in focus on detecting impurities via chromatographic techniques. The target compound’s sulfonamide and branched alkyl-thiophene chain may require specialized methods (e.g., HPLC-MS) for purity assessment, similar to naphthol-containing analogs .
Research Findings and Hypothetical Implications
Pharmacokinetic Considerations:
- Lipophilicity : The methoxy and dimethyl groups on the benzene ring likely increase logP values compared to naphthol-containing compounds (e.g., b , e ), suggesting slower metabolic clearance.
- Metabolic Stability : The thiophene ring may undergo oxidative metabolism (e.g., sulfoxidation), analogous to thiophene-containing drugs like tienilic acid.
Biological Activity
2-Methoxy-4,5-dimethyl-N-(2-methyl-2-(thiophen-3-yl)propyl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
The compound has the following chemical structure:
- Molecular Formula : C18H19NO4S
- Molecular Weight : 341.41 g/mol
The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly enzymes and receptors involved in various physiological processes. The sulfonamide group is known for its role in inhibiting carbonic anhydrase, which is crucial in regulating pH and fluid balance in biological systems.
Inhibition of Carbonic Anhydrase
Research indicates that compounds similar to this compound exhibit significant inhibition of carbonic anhydrase enzymes. This inhibition can lead to therapeutic effects in conditions such as glaucoma and edema by reducing intraocular pressure and fluid retention.
Antimicrobial Activity
The sulfonamide group is also associated with antimicrobial properties. Studies have shown that derivatives of benzenesulfonamide exhibit bacteriostatic effects against a range of bacterial strains. The exact mechanism involves the inhibition of folate synthesis pathways critical for bacterial growth.
Case Study 1: Glaucoma Treatment
A study evaluated the efficacy of a related sulfonamide compound in treating glaucoma through local administration. Results demonstrated a significant reduction in intraocular pressure compared to control groups, suggesting a potential application for this compound in ocular therapies .
Case Study 2: Antibacterial Efficacy
In vitro studies conducted on various bacterial strains revealed that the compound exhibited notable antibacterial activity. The minimum inhibitory concentration (MIC) was determined for several strains, showing effective inhibition at concentrations as low as 50 µg/mL .
Data Tables
Q & A
Q. What crystallographic techniques confirm the compound’s three-dimensional structure?
- Methodological Answer : Perform single-crystal X-ray diffraction (SCXRD) on crystals grown via vapor diffusion (e.g., dichloromethane/hexane). Refine data with SHELXL to determine bond angles, torsion angles (e.g., C-S-N-C dihedral), and hydrogen-bonding networks (e.g., sulfonamide NH∙∙∙O interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
